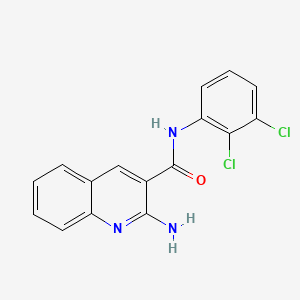

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide” is a compound that belongs to the class of quinoline derivatives . Quinoline is a ubiquitous heterocyclic aromatic compound with potential applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives, and Doebner–von Miller is considered the best . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación

Immunomodulation in Multiple Sclerosis

Linomide, a quinoline-3-carboxamide derivative, has been investigated for its immunomodulatory effects, particularly in the treatment of secondary progressive multiple sclerosis (MS). It enhances natural killer cell activity and has shown to inhibit clinical and histopathologic signs of experimental autoimmune encephalomyelitis, a model for MS. A double-blind, placebo-controlled study reported by Karussis et al. (1996) demonstrated that linomide might inhibit the progression of the disease by preventing the appearance of new active lesions in MRI scans, suggesting its potential application in MS treatment (Karussis et al., 1996).

Metabolism of Heterocyclic Aromatic Amines

Another application of related compounds involves the study of heterocyclic aromatic amines (HAAs) metabolism. Stillwell et al. (1999) developed a method to monitor human exposure to HAAs like MeIQx by measuring levels in urine, highlighting its application in understanding the metabolism of potentially carcinogenic compounds in humans (Stillwell et al., 1999).

Cancer Therapy and Immunomodulation

Quinoline-3-carboxamide (Linomide) has also been explored for its potential in cancer therapy due to its immunomodulatory properties. Deckert et al. (1996) investigated the tolerance and efficacy of Linomide in combination with interleukin-2 for treating advanced renal cell cancer, although no significant advantages were observed in this specific study (Deckert et al., 1996).

Diabetes Research

In the context of Type I juvenile diabetes, low-dose linomide has been researched for its effects on insulin needs and beta cell function. Coutant et al. (1998) conducted a double-blind trial showing that linomide reduced insulin needs and improved beta cell function in patients with recent onset of juvenile Type I diabetes (Coutant et al., 1998).

Direcciones Futuras

Quinoline and its derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide” and similar compounds could be the subject of future research in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide are the Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .

Mode of Action

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide interacts with its targets by inhibiting their activity . It binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, leading to the suppression of leukemia cell growth . On the other hand, the inhibition of HDAC can lead to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide’s action include the suppression of cell proliferation and the induction of cell cycle arrest and apoptosis . These effects are primarily due to the compound’s inhibitory action on Bcr-Abl and HDAC .

Propiedades

IUPAC Name |

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-11-5-3-7-13(14(11)18)21-16(22)10-8-9-4-1-2-6-12(9)20-15(10)19/h1-8H,(H2,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKMBALHKZRJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)